molecular formula C17H20N8 B2853280 6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2034228-10-7

6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Katalognummer B2853280
CAS-Nummer: 2034228-10-7
Molekulargewicht: 336.403
InChI-Schlüssel: YXZCARHQIDWHOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine” is a complex organic molecule. It is a derivative of the 6,7-dihydro-5H-cyclopenta[c]pyridazine class of compounds . These compounds are structural fragments of alkaloids and exhibit a wide spectrum of biological activity .


Synthesis Analysis

The synthesis of such compounds generally involves a multicomponent condensation of various reagents . For instance, the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives .


Molecular Structure Analysis

The structure of a number of heterocycles obtained on their basis was studied by X-ray structural analysis . In the solid state, the molecules of compounds form centrosymmetric dimers due to intermolecular hydrogen bonds N–H···O .


Chemical Reactions Analysis

The reaction represents a profound structural transformation. According to chromatography data, cyanothioacetamide is initially formed which then undergoes the Knoevenagel condensation with aldehydes . The resulting alkenes are involved in the Stork alkylation with enamine . The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

  • The compound and its derivatives have been synthesized and evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration, showing potential as therapeutic agents for atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
  • Another study synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines, evaluating their Dipeptidyl peptidase-4 (DPP-4) inhibition potential for the development as anti-diabetic medications. These compounds showed excellent antioxidant and insulinotropic activity, marking them as promising candidates for diabetes treatment (Bindu et al., 2019).
  • Research into pyridazine derivatives, including triazolo[4,3-b]pyridazine, has highlighted their significant pharmaceutical importance due to a wide range of biological activities, such as anti-tumor and anti-inflammatory properties. Specific derivatives have been synthesized and characterized, including structure analysis through XRD, DFT calculations, and Hirshfeld surface analysis to understand their molecular properties and intermolecular interactions (Sallam et al., 2021).

Chemical Synthesis and Structural Analysis

  • The synthesis of eosinophil infiltration inhibitors and their evaluation for antihistaminic activity highlight the compound's dual functionality in combating allergic reactions and inflammation. Such compounds, through pharmacokinetic studies, have shown rapid hydrolysis to active forms, offering a therapeutic strategy for conditions like atopic dermatitis and allergic rhinitis by inhibiting eosinophil infiltration and demonstrating potent antihistaminic activity (Gyoten et al., 2003).
  • In the context of diabetes management, the synthesis and evaluation of triazolo-pyridazine-6-yl-substituted piperazines for their DPP-4 inhibition and insulinotropic activities offer insights into the development of new anti-diabetic medications. The study identifies compounds with significant potential, showcasing the chemical versatility and therapeutic application of this structural class in managing blood glucose levels and insulin response (Bindu et al., 2019).
  • The exploration of pyridazine derivatives for their pharmaceutical relevance has led to the synthesis of compounds demonstrating anti-tumor and anti-inflammatory activities. Structural characterization through advanced techniques supports the identification of molecular interactions and properties critical for their biological activity, offering a pathway for the development of new therapeutic agents (Sallam et al., 2021).

Wirkmechanismus

While the specific mechanism of action for this compound is not mentioned in the search results, similar compounds have been found to inhibit Bcl-xL protein, which can be used as pro-apoptotic agents for treating cancer, autoimmune diseases, or immune system diseases .

Eigenschaften

IUPAC Name

6-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8/c1-12-18-20-15-5-6-16(22-25(12)15)23-7-9-24(10-8-23)17-11-13-3-2-4-14(13)19-21-17/h5-6,11H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZCARHQIDWHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=NN=C5CCCC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.